molecular formula C17H26N4O6S B1600611 Timolol maleate ester CAS No. 1026075-53-5

Timolol maleate ester

Cat. No.: B1600611
CAS No.: 1026075-53-5
M. Wt: 414.5 g/mol
InChI Key: MGIAXRFZDNBKRF-RXNFCKPNSA-N
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Description

Timolol maleate ester is a non-selective beta-adrenergic receptor antagonist. It is primarily used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma. This compound is also utilized in the management of hypertension and the prevention of migraine headaches .

Scientific Research Applications

Timolol maleate ester has a wide range of scientific research applications, including:

Mechanism of Action

Safety and Hazards

Timolol Maleate may cause irritation to the respiratory tract and skin, and may be harmful if ingested . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Timolol Maleate is currently used for the treatment of hypertension, heart attacks, and glaucoma . It has also been used in some specific dermatological problems . Future directions could include the development of new formulations to improve bioavailability and therapeutic effects , and further studies on its potential phototoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Timolol maleate ester is synthesized through a series of chemical reactions involving the esterification of timolol with maleic acid. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Timolol maleate ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Various oxidation products depending on the specific conditions and reagents used.

    Hydrolysis Products: Timolol and maleic acid

Comparison with Similar Compounds

Timolol maleate ester is compared with other beta-adrenergic receptor antagonists, such as:

Uniqueness: this compound is unique due to its non-selective action on both beta-1 and beta-2 adrenergic receptors, making it effective in a broader range of therapeutic applications compared to selective beta-adrenergic receptor antagonists .

Properties

IUPAC Name

(Z)-4-[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl]oxy-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O6S/c1-17(2,3)18-10-12(27-14(24)5-4-13(22)23)11-26-16-15(19-28-20-16)21-6-8-25-9-7-21/h4-5,12,18H,6-11H2,1-3H3,(H,22,23)/b5-4-/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIAXRFZDNBKRF-RXNFCKPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)OC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026075-53-5
Record name Timolol maleate ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026075535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIMOLOL MALEATE ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2V3WF497E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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